

what is roxindole hydrochloride EMD 49980

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Compound Focus: Roxindole Hydrochloride

CAS No.: 108050-82-4

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Quantitative Pharmacological Profile

Roxindole exhibits high-affinity binding across several receptor targets. The following table details its binding affinity (pKi values) for human receptors. A higher pKi value indicates stronger binding.

Target Receptor	pKi Value
5-HT1A	9.42 [1] [2] [3]
Dopamine D3	8.93 [1] [2] [3]
Dopamine D2	8.55 [1] [2] [3]
Dopamine D4	8.23 [1] [2] [3]
5-HT1D	7.05 [1] [3]
5-HT1B	6.00 [1] [3]
Serotonin Transporter (SERT)	IC50 = 1.4 nM [4]

Detailed Experimental Protocols & Findings

The characterization of roxindole's profile is based on established *in vitro* and *in vivo* experimental models.

In Vitro Receptor Binding Assays

- **Objective:** To determine the affinity of roxindole for cloned human dopamine and serotonin receptors.
- **Methodology:** Cells (e.g., COS-7) are transfected to express the human receptor of interest. Competition binding experiments are performed where the test compound (roxindole) competes with a known radioactively labeled ligand (e.g., [³H]8-OH-DPAT for 5-HT_{1A} receptors) for binding to the receptor. The concentration of roxindole that inhibits 50% of the specific binding of the radioactive ligand is used to calculate the pK_i value, a measure of binding affinity [2] [5].
- **Key Finding:** The high affinity for 5-HT_{1A} and dopamine D₂-like receptors (D₂, D₃, D₄) confirms its dual agonist action at these sites [1] [2].

In Vivo Functional Studies in Rodents

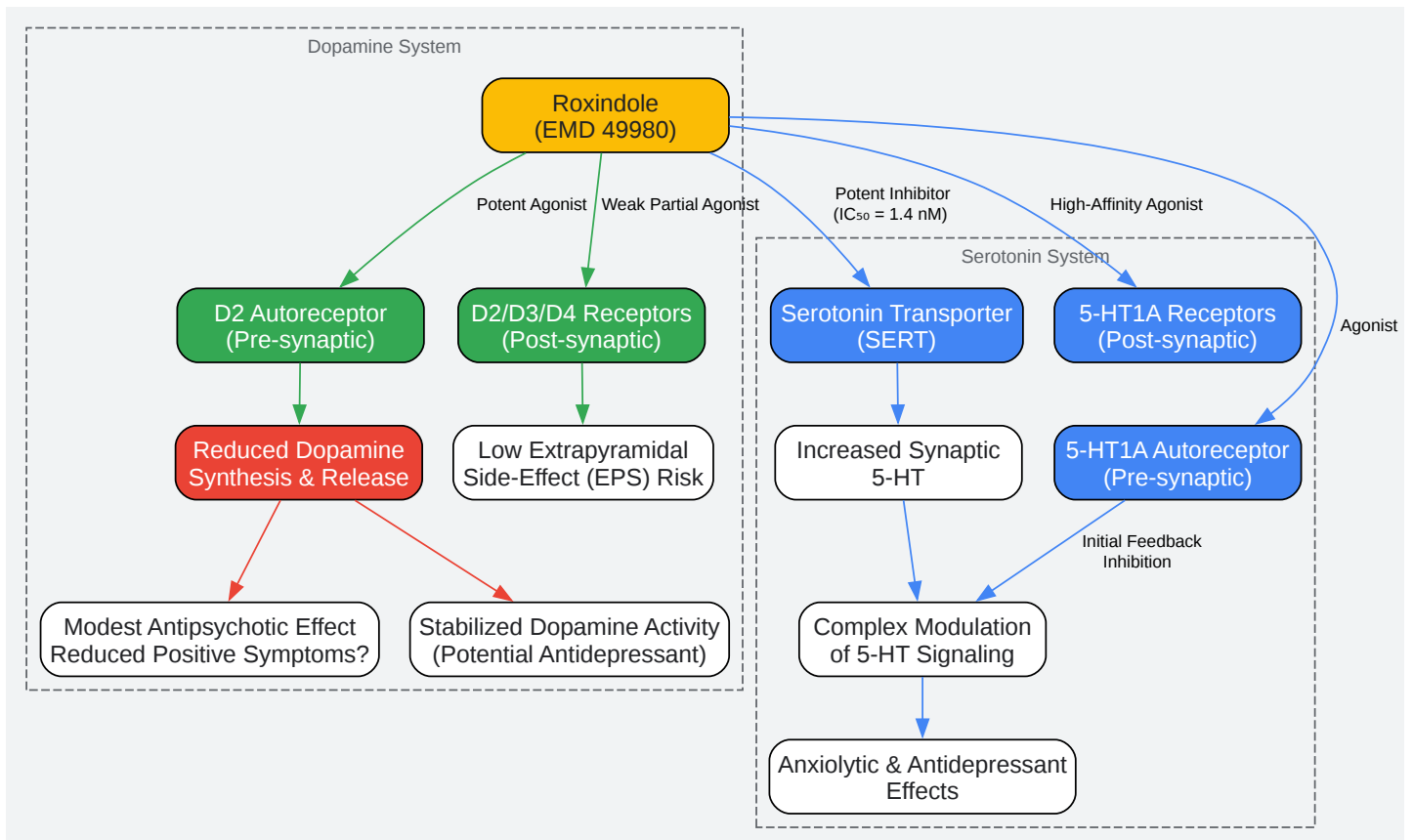
- **Presynaptic Dopamine Autoreceptor Activity (D₂)**
 - **Model:** Inhibition of gamma-butyrolactone (GBL)-induced DOPA accumulation in the rat striatum [6].
 - **Protocol:** Rats are pretreated with a decarboxylase inhibitor. GBL is administered to increase DOPA accumulation by disrupting neuronal feedback. Roxindole is administered, and its agonist action at presynaptic autoreceptors inhibits dopamine synthesis, measured as a reduction in DOPA accumulation [6].
 - **Key Finding:** Roxindole potently antagonized this effect with an ED₅₀ of 0.29 μmol/kg in the striatum, demonstrating potent presynaptic D₂ agonism [6].
- **Antipsychotic and Antidepressant Efficacy Models**
 - **Conditioned Avoidance Response (CAR) in Rats**
 - **Protocol:** Rats are trained to avoid a foot shock by moving to another compartment upon a signal. Effective antipsychotic agents typically inhibit this avoidance response [7] [2].
 - **Key Finding:** Roxindole inhibited the CAR with an ED₅₀ of 1.5 mg/kg s.c., indicating potential antipsychotic activity [7] [2].
 - **Forced Swim Test (FST) in Rats**
 - **Protocol:** Rats or mice are placed in an inescapable water tank, and the immobility time is measured. Antidepressant compounds typically reduce immobility time [8].
 - **Key Finding:** Roxindole reduced immobility time in the FST, demonstrating antidepressant-like activity [8].

- **Mechanism of Action on Serotonin System**

- **Model:** Inhibition of 5-HTP accumulation in the rat nucleus raphe [6].
- **Protocol:** Animals are pretreated with a decarboxylase inhibitor. Roxindole is administered, and its action on somatodendritic 5-HT_{1A} autoreceptors in the raphe nucleus reduces serotonin synthesis, measured as a decrease in 5-HTP accumulation [6].
- **Key Finding:** Roxindole inhibited 5-HTP accumulation, confirming an agonist effect on 5-HT_{1A} receptors *in vivo* [6].

Proposed Mechanism of Action and Signaling Pathways

Roxindole's unique pharmacological profile results from its combined actions on dopamine and serotonin systems, as illustrated in the following signaling pathway.



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Integrated dopaminergic and serotonergic mechanisms of action of Roxindole.

Conclusion for Researchers

Roxindole hydrochloride represents a pharmacologically distinct compound due to its **selective presynaptic D2 autoreceptor agonism combined with 5-HT1A receptor agonism and SERT inhibition**.

This multi-target mechanism differentiates it from classical antipsychotics and SSRIs.

Clinical trials demonstrated its limited efficacy for core positive symptoms of schizophrenia but revealed unexpected **potent and rapid antidepressant and anxiolytic effects** [4] [9]. Subsequent research confirmed its antidepressant-like profile in preclinical models [8]. Its weak partial agonism at postsynaptic D2 receptors is credited for its **low propensity to induce extrapyramidal side effects** [4] [8].

For research purposes, its primary value lies in its utility as a tool compound for investigating the interplay between dopamine and serotonin systems in psychiatric disorders and for exploring therapeutic strategies that target presynaptic monoaminergic regulation.

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